molecular formula C10H10Cl2N2 B3034272 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile CAS No. 15189-92-1

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B3034272
CAS No.: 15189-92-1
M. Wt: 229.1 g/mol
InChI Key: KRBGSLXXXPPRDV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile: is an organic compound characterized by the presence of a dichlorophenyl group, a dimethylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an imine intermediate.

    Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Compounds where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(propylamino)acetonitrile

Uniqueness

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different alkyl groups on the amino moiety.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGSLXXXPPRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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